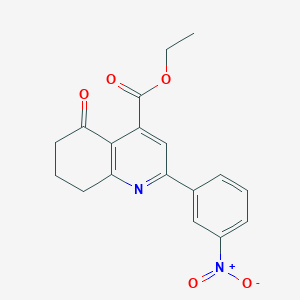

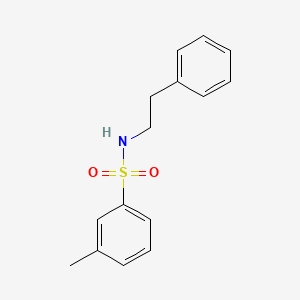

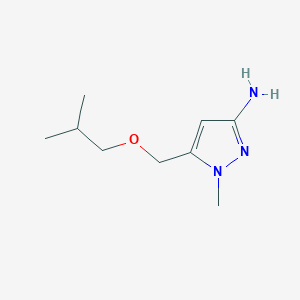

![molecular formula C17H16N2O4 B2393799 2,3-Dimetoxi benzoato de 1-metil-1H-benzo[d]imidazol-5-ilo CAS No. 1351600-96-8](/img/structure/B2393799.png)

2,3-Dimetoxi benzoato de 1-metil-1H-benzo[d]imidazol-5-ilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Mecanismo De Acción

The mechanism of action of 1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.

Biochemical and Physiological Effects:

1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dimethoxybenzoate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to inhibit the growth of various fungal and viral infections. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dimethoxybenzoate is its broad range of biological activities. It has been shown to be effective against various cancer cell lines, fungal infections, and viral infections. It also has anti-inflammatory and antioxidant properties. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to administer in certain experimental setups.

Direcciones Futuras

There are several future directions for research on 1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dimethoxybenzoate. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the product. Another area of research could focus on elucidating the mechanism of action of the compound, which could lead to the development of more specific and effective treatments for cancer and other diseases. Additionally, research could be conducted to explore the potential use of this compound in combination with other drugs or therapies to enhance their effectiveness. Finally, research could be conducted to explore the potential use of this compound in other areas, such as agriculture or environmental science.

Métodos De Síntesis

The synthesis method for 1-methyl-1H-benzo[d]imidazol-5-yl 2,3-dimethoxybenzoate involves a series of chemical reactions. The starting material is 2,3-dimethoxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-methyl-1H-benzo[d]imidazole in the presence of a base such as triethylamine to form the final product. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the product.

Aplicaciones Científicas De Investigación

- Los derivados de imidazol han sido investigados por sus propiedades antibacterianas. Los investigadores han sintetizado compuestos que contienen el anillo de imidazol y han evaluado su eficacia contra cepas bacterianas, incluida Mycobacterium tuberculosis .

- Ciertos derivados que contienen imidazol exhiben actividades antiinflamatorias y analgésicas. Por ejemplo, (S)-N-(1-(benzo[d]tiazol-2-ilamino)-3-(1H-indol-2-il)-1-oxopropan-2-il)-N-(4-nitrofenilsulfonil)benzamida demostró tales efectos .

Actividad Antibacteriana y Antimicobacteriana

Efectos Antiinflamatorios y Analgésicos

En resumen, 2,3-Dimetoxi benzoato de 1-metil-1H-benzo[d]imidazol-5-ilo es prometedor en varios campos, desde aplicaciones antimicrobianas hasta posibles propiedades anticancerígenas. Se necesitan más investigaciones para desbloquear todo su potencial terapéutico. 🌟

Propiedades

IUPAC Name |

(1-methylbenzimidazol-5-yl) 2,3-dimethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-19-10-18-13-9-11(7-8-14(13)19)23-17(20)12-5-4-6-15(21-2)16(12)22-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGLRIRLXZOAHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)OC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

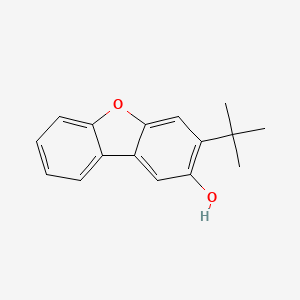

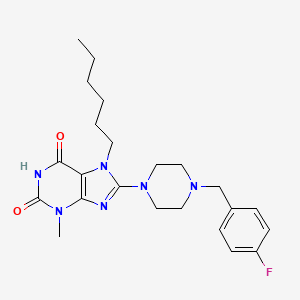

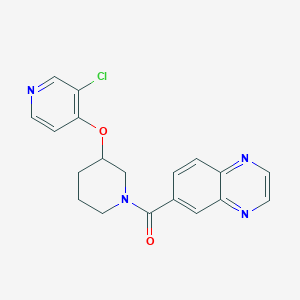

![exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate](/img/structure/B2393731.png)

![2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide](/img/structure/B2393739.png)